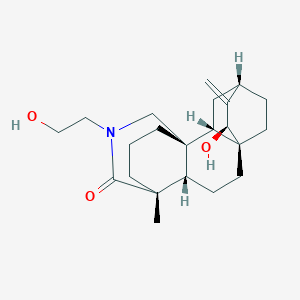
19-Oxo-dihydroatisine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Oxo-dihydroatisine is a diterpenoid alkaloid, a class of naturally occurring chemical compounds known for their diverse biological activities. This compound is derived from plants belonging to the Aconitum and Delphinium genera. It has garnered interest due to its potential pharmacological properties, including insecticidal and antiparasitic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Oxo-dihydroatisine typically involves the extraction of natural products from plant sources followed by purification using chromatographic techniques. One common method is low-pressure liquid column chromatography, which separates the compound based on its adsorption and size-exclusion properties .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale extraction and purification. advancements in chromatographic techniques and the development of synthetic analogs may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions: 19-Oxo-dihydroatisine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Scientific Research Applications
19-Oxo-dihydroatisine has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of diterpenoid alkaloids.
Mechanism of Action
The mechanism of action of 19-Oxo-dihydroatisine involves its interaction with specific molecular targets in biological systems. For instance, its insecticidal activity is attributed to its ability to disrupt the nervous system of insects, leading to paralysis and death. In the case of its antiparasitic effects, the compound interferes with the energy metabolism of parasites, inhibiting their growth and replication .
Comparison with Similar Compounds
- Azitine
- Isoazitine
- 15,22-O-Diacetyl-19-oxodihydroatisine
- Atisinium chloride
- 13-Oxocardiopetamine
Comparison: 19-Oxo-dihydroatisine stands out due to its potent insecticidal and antiparasitic activities. While similar compounds like azitine and isoazitine also exhibit biological activities, this compound’s unique structure and specific interactions with molecular targets make it particularly effective in certain applications .
Properties
Molecular Formula |
C22H33NO3 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(1R,2S,4S,6R,7S,10S,11R)-6-hydroxy-13-(2-hydroxyethyl)-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadecan-12-one |
InChI |
InChI=1S/C22H33NO3/c1-14-15-4-8-21(18(14)25)9-5-16-20(2)6-3-7-22(16,17(21)12-15)13-23(10-11-24)19(20)26/h15-18,24-25H,1,3-13H2,2H3/t15-,16+,17+,18+,20+,21-,22-/m0/s1 |
InChI Key |
JCSFZXCLHIAKAB-JRYMJUHKSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)CN(C2=O)CCO |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)CN(C2=O)CCO |
Synonyms |
19-oxo-dihydroatisine 19-oxodihydroatisine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


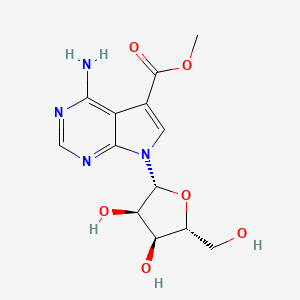

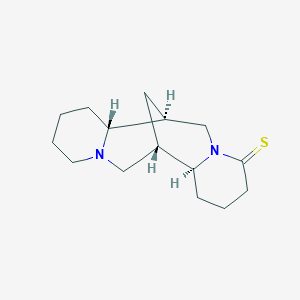
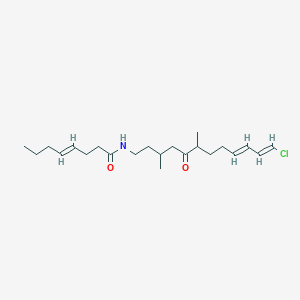
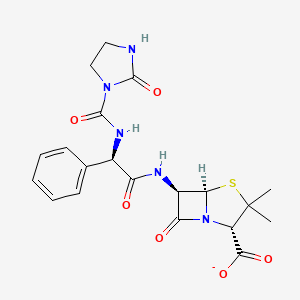
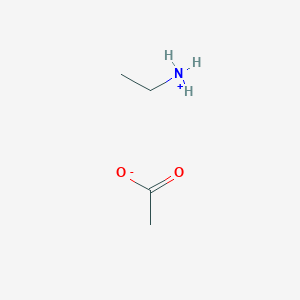

![[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B1259702.png)
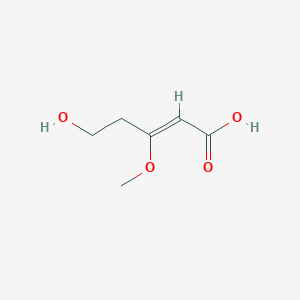
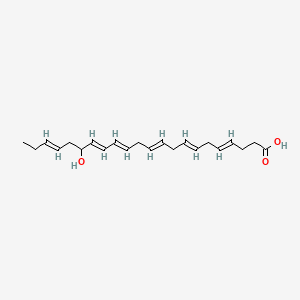
![methyl (1R,2R,6S,7R,8R,13R,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-7-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1259706.png)
![(9R,10S,13R,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259707.png)


